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Compound Name: ] o
methylisoquinolin-1(2H)-one

Cat. No.: B13982088

Get Quote

Executive Summary

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a
pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors, Rho-kinase (ROCK)
inhibitors, and novel anticancer agents. The strategic incorporation of fluorine into this scaffold

—specifically at the 5-, 6-, or 7-positions—offers critical advantages:
* Metabolic Stability: Blocking cytochrome P450 oxidation sites (metabolic soft spots).

« Electronic Modulation: Influencing the pKa of the lactam functionality, thereby altering
hydrogen bond donor/acceptor capability.

+ Conformational Locking: Exploiting the gauche effect or steric bulk (
F=1.47 Avs H=1.20 A) to enforce bioactive conformations.

This guide provides validated protocols for the synthesis of these intermediates and analyzes

their application in high-value therapeutic targets.
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Strategic Applications in Drug Design
Case Study: PARP Inhibitors and Synthetic Lethality

Isoquinolinone derivatives are potent inhibitors of PARP-1 and PARP-2.[1] The lactam motif
mimics the nicotinamide moiety of NAD+, the cofactor for PARP enzymes.

e The Fluorine Advantage: In inhibitors like NMS-P914, the isoquinolinone core forms critical
hydrogen bonds with the Gly863 and Ser904 residues in the PARP catalytic pocket.
Fluorination of the scaffold can enhance lipophilicity (

) for better blood-brain barrier penetration—crucial for treating glioblastomas—uwhile
preventing oxidative metabolism on the carbocyclic ring.

Case Study: Rho-Kinase (ROCK) Inhibitors

Fasudil, a classic ROCK inhibitor, utilizes an isoquinoline core.[2] Next-generation analogs
leverage 5-fluoroisoquinolin-1(2H)-one intermediates.

e Mechanism: The fluorine atom at C5 induces a dipole that can interact with orthogonal
carbonyls in the ATP-binding pocket, improving selectivity over PKA and PKC isoforms.

Visualizing the Mechanism: PARP Inhibition

The following diagram illustrates the "Synthetic Lethality" mechanism utilized by fluoro-
isoquinolinone PARP inhibitors in BRCA-deficient cancer cells.
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Caption: Synthetic lethality pathway where fluoro-isoquinolinone inhibitors trap PARP, leading
to selective apoptosis in BRCA-deficient cells.
Experimental Protocols

Protocol A: Green Synthesis of 6-Fluoroisoquinolin-
1(2H)-one
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Context: Traditional Bischler—Napieralski cyclizations often require harsh acidic conditions. This
modern protocol utilizes Rhodium(lll)-catalyzed C-H activation, offering high regioselectivity
and atom economy.[3]

Reagents:

4-Fluoro-N-methoxybenzamide (Substrate)[3]

Vinylene carbonate (Acetylene surrogate)[3]

[Cp*RhCI2]2 (Catalyst)[3]

NaOAc (Base)

Ethanol (Solvent)[3]

Step-by-Step Methodology:

e Preparation: In an oven-dried screw-capped reaction tube, charge 4-Fluoro-N-
methoxybenzamide (0.2 mmol, 1.0 equiv) and Vinylene carbonate (0.4 mmol, 2.0 equiv).

o Catalyst Addition: Add [Cp*RhClz]z (2.5 mol%) and NaOAc (1.0 equiv).[3]

e Solvation: Add biomass-derived Ethanol (1.0 mL). Note: Ethanol is critical for the "green”
profile and solubility.

o Reaction: Seal the tube and stir at room temperature (25 °C) for 12 hours.

o Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The N-methoxy amide spot should
disappear.

o Workup: Dilute the mixture with dichloromethane (DCM) and wash with saturated NaHCO:s.

 Purification: Dry the organic layer over anhydrous Na2SOa4, concentrate in vacuo, and purify
via flash column chromatography (silica gel) to yield 6-fluoroisoquinolin-1(2H)-one.

Expected Yield: 88% Validation: *H NMR should show the distinct lactam NH signal (~11.0
ppm) and the C3/C4 alkene protons.
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Protocol B: Functionalization of 5-Fluoroisoquinoline

Context: For ROCK inhibitors, the 5-fluoro isomer is often required. This route converts
commercially available isoquinoline to the 5-fluoro derivative via a diazonium intermediate.[4]

Step-by-Step Methodology:

e Bromination: Treat isoquinoline with N-Bromosuccinimide (NBS) in concentrated H2SOa4 at O
°C to yield 5-bromoisoquinoline.

o Why: Electrophilic aromatic substitution favors the 5-position in highly acidic media due to
the protonated nitrogen deactivating the pyridine ring.

e Amination: Perform a Buchwald-Hartwig amination or copper-catalyzed reaction to convert 5-
bromo to 5-aminoisoquinoline.

¢ Balz-Schiemann Reaction:

o Cool a solution of 5-aminoisoquinoline in HBF4/NaNO:z to 0 °C to form the diazonium
tetrafluoroborate salt.

o Gently heat the isolated salt to induce thermal decomposition (
evolution), yielding 5-fluoroisoquinoline.

» Oxidation to Isoquinolinone: Treat the 5-fluoroisoquinoline with m-CPBA to form the N-oxide,
followed by rearrangement with acetic anhydride or treatment with phosphoryl chloride (

) and subsequent hydrolysis to generate the 5-fluoroisoquinolin-1(2H)-one.

Comparative Data Analysis

The following table contrasts synthetic routes for accessing fluoro-isoquinolinone scaffolds,
aiding in process selection based on available resources and scale.
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Synthetic Catalyst/Reage Limiting . .
Key Advantage Typical Yield
Route nts Factor
Room temp,
[Cp*RhCl2]2 /
Rh(lll) C-H ) Green solvent Cost of Rh
o Vinylene ) 85-92%
Activation (EtOH), High catalyst
Carbonate ] o
Regioselectivity
Lower cost
] Co(dpm)z/ metal, uses High temperature
Co(lll) Catalysis ) 60-80%
Alkynes fluoroalkyl often required
alkynes
) Scalable, Harsh conditions,
Bischler— ) )
] ] POCIs / P20s classical poor functional 40-65%
Napieralski
reagents group tolerance
Access to Multi-step, safety

Balz-Schiemann

HBFa4 / NaNO:2

specific isomers
(e.g., C5)

risks (diazonium 50-70% (overall)

salts)

Synthesis Workflow Visualization

This diagram outlines the decision tree for synthesizing specific fluoro-isoquinolinone isomers

based on the starting material availability.
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Caption: Synthetic decision tree comparing C-H activation vs. classical functionalization routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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